2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide
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Overview
Description
2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide typically involves the following steps:
Preparation of 2,4-Dichloro-6-(5-isoxazolyl)phenol: This intermediate can be synthesized by reacting 2,4-dichlorophenol with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
Formation of 2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetic acid: The phenol intermediate is then reacted with chloroacetic acid under basic conditions to form the acetic acid derivative.
Synthesis of this compound: Finally, the acetic acid derivative is reacted with hydrazine hydrate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(5-isoxazolyl)phenol
- 2,4-Dichloro-6-(5-isoxazolyl)phenoxyacetic acid
- 2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazine
Uniqueness
2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isoxazole ring and the hydrazide group contributes to its versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-[2,4-dichloro-6-(1,2-oxazol-5-yl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-6-3-7(9-1-2-15-19-9)11(8(13)4-6)18-5-10(17)16-14/h1-4H,5,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBQLZDTCYKGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=C(C(=CC(=C2)Cl)Cl)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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